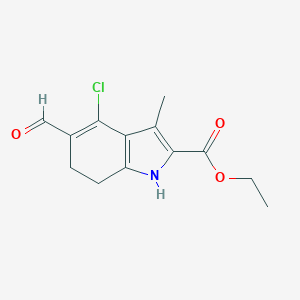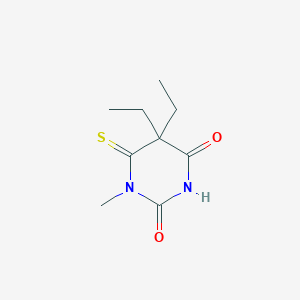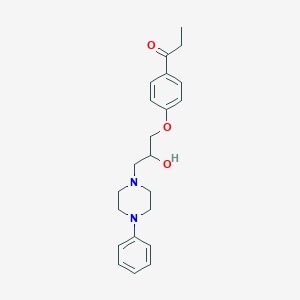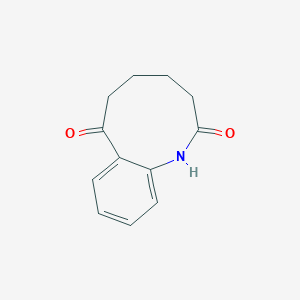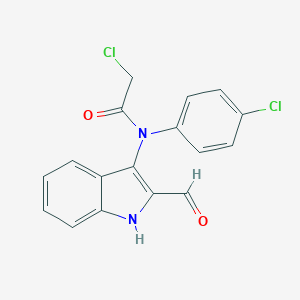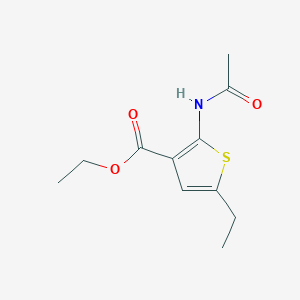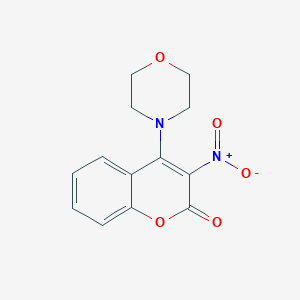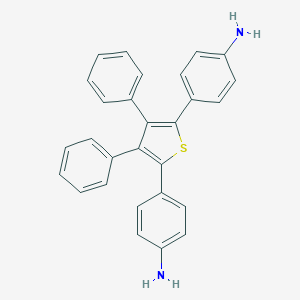
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene (also known as BDT) is an organic compound that has been used in scientific research for its unique properties. It is a thiophene-based molecule that has been synthesized through various methods. BDT has been found to have potential applications in several areas of scientific research, including material science, organic electronics, and biomedicine.
Mecanismo De Acción
The mechanism of action of BDT is not well understood, but it is believed to be related to its electronic and optical properties. BDT has been found to have a high electron affinity and a low ionization potential, which makes it suitable for use in electronic devices. It has also been found to have a high absorption coefficient, which makes it useful for imaging applications.
Efectos Bioquímicos Y Fisiológicos
BDT has not been extensively studied for its biochemical and physiological effects. However, it has been found to be biocompatible and non-toxic, which makes it suitable for use in biomedical applications. BDT has also been found to have a high photostability, which makes it useful for imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDT in lab experiments is its unique electronic and optical properties, which make it suitable for use in a wide range of applications. BDT is also biocompatible and non-toxic, which makes it suitable for use in biomedical applications. However, one of the limitations of using BDT is its high cost, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the study of BDT. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of BDT for its potential applications in biomedical imaging and drug delivery systems. Additionally, BDT could be studied for its potential applications in energy storage devices and environmental sensors.
Métodos De Síntesis
BDT can be synthesized through various methods, including Suzuki coupling, Stille coupling, and Sonogashira coupling. The most common method used for the synthesis of BDT is the Suzuki coupling method, which involves the reaction of 2,5-dibromo-3,4-diphenylthiophene with 4-aminophenylboronic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
BDT has been studied extensively for its potential applications in material science and organic electronics. It has been found to have unique electronic and optical properties that make it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. BDT has also been studied for its potential applications in biomedicine, including drug delivery systems and imaging agents.
Propiedades
Número CAS |
92996-46-8 |
|---|---|
Nombre del producto |
2,5-Bis(4-aminophenyl)-3,4-diphenylthiophene |
Fórmula molecular |
C28H22N2S |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
4-[5-(4-aminophenyl)-3,4-diphenylthiophen-2-yl]aniline |
InChI |
InChI=1S/C28H22N2S/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H,29-30H2 |
Clave InChI |
RQXOOKSFELPROF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
![1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B186913.png)
